BenchChemオンラインストアへようこそ!

Ligustilide

anti-proliferative colon cancer phthalide SAR

Ligustilide (CAS 81944-09-4), specifically the Z-isomer (Z-ligustilide), is a monomeric phthalide and the most abundant bioactive constituent of Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui). It is a volatile, lipophilic benzo-furanone derivative (C12H14O2, MW 190.24) known to undergo rapid isomerization, oxidation, and dimerization under ambient conditions.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 81944-09-4
Cat. No. B1675387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLigustilide
CAS81944-09-4
Synonymsligustilide
ligustilide, (E)-isomer
ligustilide, (Z)-isomer
Z-ligustilide
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCC=C1C2=C(C=CCC2)C(=O)O1
InChIInChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-
InChIKeyIQVQXVFMNOFTMU-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solution in ethanol
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ligustilide (CAS 81944-09-4) Procurement Guide: Phthalide Identity, Purity, and Comparator Baseline


Ligustilide (CAS 81944-09-4), specifically the Z-isomer (Z-ligustilide), is a monomeric phthalide and the most abundant bioactive constituent of Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui) [1]. It is a volatile, lipophilic benzo-furanone derivative (C12H14O2, MW 190.24) known to undergo rapid isomerization, oxidation, and dimerization under ambient conditions [2]. Commercially available reference standards typically specify purity ≥95–98% by HPLC, and procurement decisions must account for the compound's inherent instability, which directly impacts experimental reproducibility and quantitative accuracy .

Why Ligustilide Cannot Be Casually Substituted by Other Phthalides in Research and Formulation


Footnoting ligustilide as an interchangeable phthalide ignores critical quantitative differences in target potency, metabolic fate, and chemical stability. In the same experimental system, ligustilide and butylidenephthalide exhibit a ~4-fold difference in anti-proliferative IC50 against HT-29 colon cancer cells, while senkyunolide A and ligustilide, despite sharing vasorelaxation pathways, diverge in their anti-inflammatory mechanisms [1] [2]. Moreover, ligustilide's oral bioavailability of merely 2.6% in rats—versus >83% for its stabilized derivative LIGc—means that bioequivalence cannot be assumed even among structural analogs [3]. Substitution without verification thus risks both false-negative and false-positive biological conclusions and undermines batch-to-batch analytical consistency.

Head-to-Head Quantitative Differentiation of Ligustilide Against Closest Phthalide Analogs


Anti-Proliferative Potency Ranking: Ligustilide vs. Senkyunolide A vs. Butylidenephthalide in HT-29 Colon Cancer Cells

In a direct head-to-head comparison using the [3H]-thymidine incorporation assay on HT-29 human colon adenocarcinoma cells, the three major Angelica sinensis phthalides displayed markedly different anti-proliferative potencies. Z-Ligustilide (LGT) achieved an IC50 of 60.63 ± 6.79 µM, senkyunolide A (SKA) was slightly more potent at 54.17 ± 5.10 µM, while n-butylidenephthalide (BLP) was approximately 4-fold weaker at 236.90 ± 18.22 µM [1]. This single-study, same-assay ranking provides direct quantitative justification for selecting ligustilide over butylidenephthalide when intermediate-to-high anti-proliferative potency is required.

anti-proliferative colon cancer phthalide SAR

Oral Bioavailability Gap: Native Ligustilide (2.6%) vs. Stabilized Derivative LIGc (83.97%) in Rats

Pharmacokinetic studies in Sprague-Dawley rats establish that native ligustilide suffers from an exceptionally low absolute oral bioavailability (F) of 2.6%, attributed to extensive first-pass hepatic metabolism and rapid systemic clearance (CL = 9.14 ± 1.27 L/h/kg after i.v. pure form) [1]. By contrast, the structurally stabilized derivative ligusticum cycloprolactam (LIGc) achieved an absolute oral F of 83.97%, representing a >30-fold improvement [2]. LIGc also demonstrated linear dose-dependent pharmacokinetics (AUC0-t: 22.31 ± 2.88 mg/L·h at 90 mg/kg p.o. vs. 13.67 ± 0.67 mg/L·h at 45 mg/kg p.o.), crossing of the blood-brain barrier, and no histopathological toxicity at an oral dose of 5.0 g/kg in mice [2]. This cross-study evidence frames native ligustilide as a valid probe for in vitro mechanistic studies while identifying LIGc as the preferred entity for in vivo oral dosing applications.

pharmacokinetics oral bioavailability structural derivatization

Insecticidal Selectivity Between B- and Q-Biotypes: Z-Ligustilide vs. Butylidenephthalide and Butylphthalide

In a leaf-dip bioassay evaluating residual contact toxicity against Bemisia tabaci (whitefly) females, Z-ligustilide displayed biotype-dependent potency that differentiates it from its closest phthalide analogs. Against B-biotype females, 24 h LC50 values were 268 ppm for Z-ligustilide, 254 ppm for (Z)-butylidenephthalide, and 339 ppm for (3S)-butylphthalide. However, against Q-biotype females, Z-ligustilide (LC50 254 ppm) was 2.3-fold more toxic than (Z)-butylidenephthalide (LC50 586 ppm) and comparable to butylphthalide (338 ppm) [1]. This biotype-specific potency inversion—not observed with neonicotinoid insecticides—indicates a distinct mode of action and supports selection of Z-ligustilide when broad-spectrum activity across resistant Q-biotype populations is required.

insecticidal activity biotype selectivity agricultural formulation

Anti-Glioma Cytotoxicity: Ligustilide vs. n-Butylphthalide in U251 Glioblastoma Cells

A direct comparative study in U251 human glioblastoma cells evaluated the anti-glioma activity of ligustilide (LIG) and n-butylphthalide (NBP) under identical CCK-8 assay conditions. Ligustilide significantly inhibited U251 cell growth at concentrations of 4–10 µg/mL, whereas n-butylphthalide was effective at a lower range of 1.5–6 µg/mL, indicating a roughly 2- to 3-fold higher potency for NBP under these conditions [1]. Both compounds enhanced temozolomide-mediated anti-glioma efficiency through the PI3K/Akt pathway and inhibited cell invasion (p < 0.001) [1]. This head-to-head evidence delineates a potency hierarchy—NBP > LIG for anti-glioma monotherapy—while confirming that ligustilide remains a viable candidate for combination regimens and mechanistic studies where its distinct PK/metabolic profile may offer advantages.

anti-glioma glioblastoma PI3K/Akt pathway

Chemical Stability and Storage: Z-Ligustilide Requires –20°C Storage, Unlike Dimeric or Saturated Analogs

Z-Ligustilide is intrinsically unstable and undergoes rapid degradation via oxidation, isomerization to E-ligustilide, and dimerization when stored at room temperature or exposed to light and oxygen [1] [2]. GC-MS stability monitoring demonstrated that Z-ligustilide can be preserved only when stored at –20°C; even at 4°C, significant degradation occurs [1]. In contrast, the structurally modified derivative LIGc showed no impurity peaks by HPLC-DAD after four months at room temperature [3]. Additionally, when high-purity (99.4% by GC-MS) Z-ligustilide was dried and stored in the dark at –30°C, it underwent significant degradation within 24 hours, and the resulting degradation products—not the parent compound—exhibited quinone reductase (QR) induction activity (CD value: 6.5–11.7 µM) . This class-level evidence establishes that Z-ligustilide's instability is not merely a handling inconvenience but a determinant of biological readout: observed bioactivity may originate from degradation products rather than the parent molecule.

chemical stability storage conditions isomerization

Vasorelaxation Equivalence: Ligustilide and Senkyunolide A as Functionally Redundant but Analytically Distinct Entities

In rat isolated aortic ring preparations, ligustilide and senkyunolide A exhibited similar relaxation potencies against contractions induced by four mechanistically distinct agents: U46619 (thromboxane A2 mimetic), phenylephrine (α1-adrenoceptor agonist), 5-hydroxytryptamine (serotonin), and KCl (membrane depolarization) [1]. The vasorelaxation was endothelium-independent and unaffected by adenylate cyclase inhibition, soluble guanylate cyclase inhibition, or non-selective K+ channel blockade [1]. This functional equivalence in vasorelaxation potency means that selecting between ligustilide and senkyunolide A for cardiovascular ex vivo studies cannot be decided on vasorelaxation endpoint potency alone; other factors—stability, metabolic fate, anti-inflammatory mechanism divergence, or commercial availability—must drive the choice.

vasorelaxation cardiovascular endothelium-independent

Evidence-Driven Application Scenarios for Ligustilide Procurement and Use


Anti-Cancer Potency Screening Where Butylidenephthalide Is Insufficient

In colon cancer (HT-29) anti-proliferative screening, ligustilide (IC50 60.63 µM) provides approximately 4-fold higher potency than butylidenephthalide (IC50 236.90 µM), as demonstrated in the same [3H]-thymidine incorporation assay [1]. Research programs that have obtained negative or weak results with butylidenephthalide should procure ligustilide for confirmatory testing before concluding that the phthalide class lacks anti-colon-cancer activity. Ligustilide's intermediate potency—between the more potent senkyunolide A (54.17 µM) and the weaker butylidenephthalide—also positions it as a useful comparator for structure-activity relationship (SAR) studies probing the role of the alkylidene side chain.

In Vivo Oral Pharmacology Requiring Stabilized Ligustilide Derivatives

Native ligustilide's 2.6% oral bioavailability precludes its direct use in oral dosing studies where systemic exposure is required [2]. For in vivo ischemic stroke, neuroprotection, or CNS disorder models requiring oral administration, the stabilized derivative LIGc (F = 83.97%, BBB-penetrant, no toxicity at 5 g/kg p.o.) is the evidence-supported alternative [3]. Procurement teams should source native ligustilide exclusively for in vitro mechanistic studies or as an analytical reference standard, and internally synthesize or commission LIGc for oral in vivo pharmacological evaluation.

Agrochemical Development Against Neonicotinoid-Resistant Whitefly Populations

Z-Ligustilide's 2.3-fold higher toxicity compared to butylidenephthalide against Q-biotype Bemisia tabaci (LC50 254 ppm vs. 586 ppm), combined with its lack of cross-resistance to neonicotinoids, makes it the preferred phthalide scaffold for developing insecticidal formulations targeting resistant whitefly populations [4]. Agricultural research stations and agrochemical companies screening botanical insecticides should prioritize Z-ligustilide over butylidenephthalide when Q-biotype resistance is a documented field concern.

Analytical Reference Standard and Quality Control of Chuanxiong/Radix Angelicae Sinensis Products

Z-Ligustilide is the most abundant phthalide in Ligusticum chuanxiong and Angelica sinensis (0.15–2.5% w/w in dried root) and serves as the primary chemical marker for species authentication and quality control [5]. Validated HPLC and UHPLC-TQ-MS/MS methods for simultaneous quantification of ligustilide, butylidenephthalide, and butylphthalide are established [6]. Procurement of high-purity Z-ligustilide reference standard (≥98%, stored and shipped at –20°C) is essential for pharmacopoeial compliance testing, extract standardization, and forensic identification of adulterated botanical products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ligustilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.